molecular formula C17H18Cl3N3O B10764227 (1S)-2-amino-1-(4-chlorophenyl)-1-[4-(1H-pyrazol-4-yl)phenyl]ethanol;dihydrochloride

(1S)-2-amino-1-(4-chlorophenyl)-1-[4-(1H-pyrazol-4-yl)phenyl]ethanol;dihydrochloride

Cat. No.: B10764227
M. Wt: 386.7 g/mol
InChI Key: MDWPTVDEYHYBTF-RMRYJAPISA-N
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Description

AT 13148 dihydrochloride is an orally available, multi-AGC kinase inhibitor with potent pharmacodynamic and antitumor activity. It is known for its ability to block phosphorylation of AKT, p70S6 kinase, PKA, ROCK, and SGK substrates, and induce apoptosis in cancer cells.

Preparation Methods

The synthetic route for AT 13148 dihydrochloride involves the preparation of (S)-1-(4-(1H-pyrazol-4-yl)phenyl)-2-amino-1-(4-chlorophenyl)ethanol, followed by its conversion to the dihydrochloride salt. The reaction conditions typically involve the use of solvents like DMSO and reagents such as hydrochloric acid .

Chemical Reactions Analysis

AT 13148 dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify its functional groups.

    Substitution: The compound can undergo substitution reactions, particularly involving its aromatic rings.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

AT 13148 dihydrochloride has a wide range of scientific research applications, including:

    Cancer Research: It has shown significant antitumor activity in various cancer cell lines and xenograft models, making it a valuable tool for studying cancer biology and developing new cancer therapies.

    Signal Transduction Studies: The compound is used to investigate the role of AGC kinases in cellular signaling pathways, particularly those involving AKT, p70S6 kinase, PKA, ROCK, and SGK.

    Drug Development: Researchers use AT 13148 dihydrochloride to explore new therapeutic strategies targeting multiple kinases simultaneously, aiming to overcome resistance mechanisms in cancer treatment.

Mechanism of Action

AT 13148 dihydrochloride exerts its effects by inhibiting multiple AGC kinases, including AKT, p70S6 kinase, PKA, ROCK, and SGK. This inhibition leads to the blockade of substrate phosphorylation and induction of apoptosis in cancer cells. The compound’s mechanism of action involves the disruption of key signaling pathways that are often deregulated in cancer, such as the phosphatidylinositol 3-kinase (PI3K)-AKT pathway .

Comparison with Similar Compounds

AT 13148 dihydrochloride is unique in its ability to inhibit multiple AGC kinases simultaneously, which distinguishes it from other kinase inhibitors that target only a single kinase. Similar compounds include:

    CCT128930: A selective AKT inhibitor that modulates cell-cycle genes but does not have the same broad kinase inhibition profile as AT 13148 dihydrochloride.

    MK-2206: Another AKT inhibitor with a different mechanism of action and therapeutic profile compared to AT 13148 dihydrochloride.

These comparisons highlight the uniqueness of AT 13148 dihydrochloride in targeting multiple kinases and its potential advantages in overcoming clinical resistance in cancer therapy.

Properties

Molecular Formula

C17H18Cl3N3O

Molecular Weight

386.7 g/mol

IUPAC Name

(1S)-2-amino-1-(4-chlorophenyl)-1-[4-(1H-pyrazol-4-yl)phenyl]ethanol;dihydrochloride

InChI

InChI=1S/C17H16ClN3O.2ClH/c18-16-7-5-15(6-8-16)17(22,11-19)14-3-1-12(2-4-14)13-9-20-21-10-13;;/h1-10,22H,11,19H2,(H,20,21);2*1H/t17-;;/m0../s1

InChI Key

MDWPTVDEYHYBTF-RMRYJAPISA-N

Isomeric SMILES

C1=CC(=CC=C1C2=CNN=C2)[C@@](CN)(C3=CC=C(C=C3)Cl)O.Cl.Cl

Canonical SMILES

C1=CC(=CC=C1C2=CNN=C2)C(CN)(C3=CC=C(C=C3)Cl)O.Cl.Cl

Origin of Product

United States

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